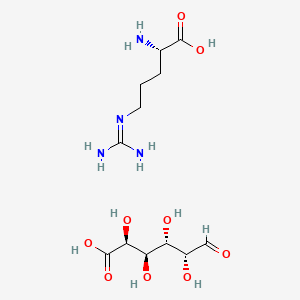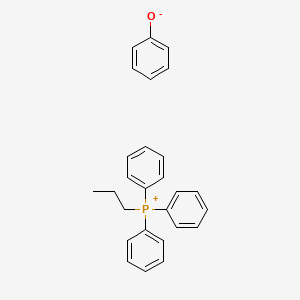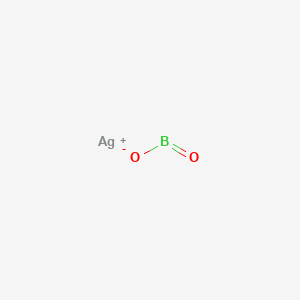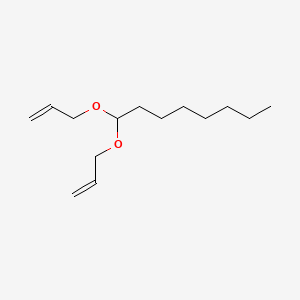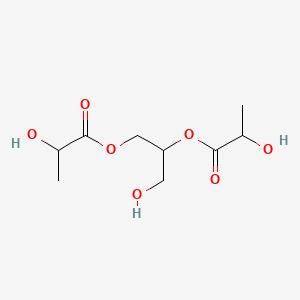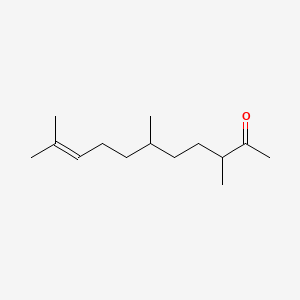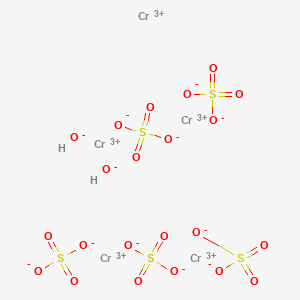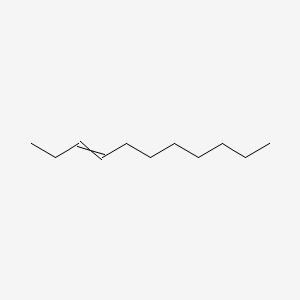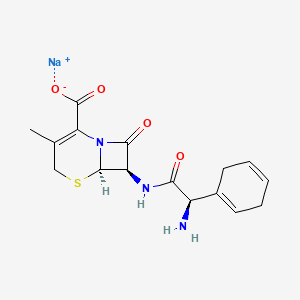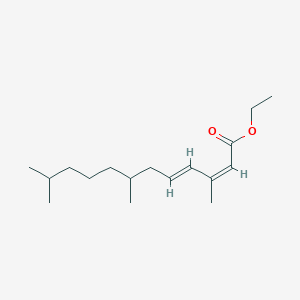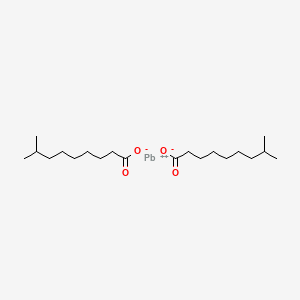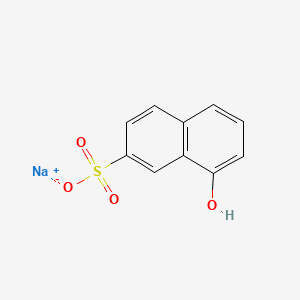![molecular formula C13H20Cl3N5O2 B12650120 7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride CAS No. 65881-58-5](/img/structure/B12650120.png)
7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a purine base linked to a bis(2-chloroethyl)amino group. It is often used as an intermediate in the synthesis of other complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride typically involves the reaction of diethanolamine with thionyl chloride in the presence of a solvent such as chloroform. The reaction is carried out at low temperatures, typically below 0°C, to control the rate of addition and prevent side reactions . The mixture is then heated to reflux, and the solvent is removed under reduced pressure to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to remove impurities and achieve the desired quality .
化学反応の分析
Types of Reactions
7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride for redox reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of the compound .
科学的研究の応用
7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride has several scientific research applications:
作用機序
The mechanism of action of 7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride involves the introduction of alkyl radicals into DNA molecules. This cross-links guanine bases in DNA double-helix strands, preventing the strands from uncoiling and separating, which is necessary for DNA replication. As a result, the cells can no longer divide, leading to cell death .
類似化合物との比較
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: A related compound used as an intermediate in chemical synthesis.
Cyclophosphamide: A similar compound with antineoplastic properties, used in cancer treatment.
Uniqueness
7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride is unique due to its specific structure, which combines a purine base with a bis(2-chloroethyl)amino group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
特性
CAS番号 |
65881-58-5 |
|---|---|
分子式 |
C13H20Cl3N5O2 |
分子量 |
384.7 g/mol |
IUPAC名 |
7-[2-[bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C13H19Cl2N5O2.ClH/c1-17-11-10(12(21)18(2)13(17)22)20(9-16-11)8-7-19(5-3-14)6-4-15;/h9H,3-8H2,1-2H3;1H |
InChIキー |
OUBRBNYVQPFQNN-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN(CCCl)CCCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


